molecular formula C30H38N2O8 B12361459 Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-

Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-

Cat. No.: B12361459
M. Wt: 554.6 g/mol
InChI Key: ZLQCKFMHLYXOCB-LIPFMWGZSA-N
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Description

Introduction

Overview of Cyclohexanecarboxylic Acid, 2-[[(Phenylmethoxy)Carbonyl]Amino]-, (1R,2S)-rel-

The compound’s IUPAC name, 2-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid , delineates its critical functional groups: a cyclohexanecarboxylic acid core, a Cbz-protected amino group at position 2, and a defined relative stereochemistry (1R,2S). The molecular formula is C$${15}$$H$${19}$$NO$$_{4}$$ , with a molecular weight of 277.32 g/mol . The Cbz group (phenylmethoxycarbonyl) serves as a transient protective moiety for the amine, enabling selective reactivity in multi-step syntheses.

Structural and Stereochemical Features

  • Cyclohexane Ring : Adopts chair conformations, influencing steric and electronic interactions.
  • Cbz Group : Introduces aromaticity and bulk, moderating solubility and reactivity.
  • Stereochemistry : The (1R,2S)-rel configuration imposes spatial constraints critical for enantioselective applications.

Physical Properties
While direct data for this specific isomer remain limited, analogous Cbz-protected cyclohexanecarboxylic acids exhibit melting points near 217°C . The compound is typically a crystalline solid, sparingly soluble in polar solvents due to the hydrophobic benzyl moiety.

Table 1: Comparative Analysis of Cbz-Protected Cyclohexanecarboxylic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
trans-4-(Cbz-amino)cyclohexanecarboxylic acid C$${15}$$H$${19}$$NO$$_{4}$$ 277.32 217
cis-4-{(Benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid C$${16}$$H$${21}$$NO$$_{4}$$ 291.34 Not reported
Target Compound C$${15}$$H$${19}$$NO$$_{4}$$ 277.32 Not reported N/A

Historical Context and Discovery

The synthesis of Cbz-protected cyclohexanecarboxylic acids traces to early peptide chemistry, where carbobenzoxy groups were first employed as amine-protecting agents by Max Bergmann and Leonidas Zervas in the 1930s. However, the specific 2-substituted (1R,2S)-rel isomer emerged more recently, driven by demand for chiral building blocks in pharmaceutical synthesis.

Key Developments

  • 2003 : A patent by detailed methods for synthesizing trans-4-aminocyclohexanecarboxylic acid derivatives, laying groundwork for regioselective functionalization.
  • 2022 : Advances in stereoselective aza-Michael additions (as in ) enabled efficient routes to β-amino acid derivatives, indirectly supporting methodologies applicable to 2-substituted cyclohexane systems.

The target compound’s synthesis likely derives from adaptations of these protocols, utilizing 2-aminocyclohexanecarboxylic acid (CAS 75081-40-2) as a precursor. Benzyl chloroformate-mediated protection under basic conditions yields the Cbz-aminated product, with stereochemical control achieved via chiral auxiliaries or resolution techniques.

Relevance in Contemporary Chemical Research

This compound’s utility spans multiple domains:

1. Asymmetric Synthesis
The (1R,2S)-rel configuration serves as a chiral scaffold for constructing enantiomerically pure pharmaceuticals. For example, cyclohexane-based β-amino acids are pivotal in foldamer design, mimicking natural peptide secondary structures.

2. Peptidomimetics
The rigid cyclohexane core and Cbz group facilitate the creation of non-peptidic bioactive molecules resistant to enzymatic degradation.

3. Catalysis
Chiral cyclohexane derivatives act as ligands in asymmetric catalysis, enhancing enantioselectivity in C–C bond-forming reactions.

4. Material Science
Conformationally constrained monomers derived from such compounds improve polymer thermal stability and mechanical properties.

Scope and Structure of the Review

This review systematically examines:

  • Synthetic Methodologies : Protecting-group strategies, stereoselective functionalization.
  • Structural Characterization : NMR, X-ray crystallography, and computational modeling data.
  • Applications : Case studies in drug discovery, catalysis, and advanced materials.
  • Future Directions : Emerging techniques for scalability and green chemistry adaptations.

Properties

Molecular Formula

C30H38N2O8

Molecular Weight

554.6 g/mol

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1S,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/2C15H19NO4/c2*17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h2*1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t2*12-,13+/m10/s1

InChI Key

ZLQCKFMHLYXOCB-LIPFMWGZSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclohexane Ring Formation

The cyclohexane core is synthesized via intramolecular cyclization of α-cyano-γ-oxo-esters, as described in. This method ensures proper positioning of the carboxylic acid group while allowing for subsequent functionalization at position 2.

Reaction Conditions :

  • Substrate : Methyl 3-cyano-4-oxopentanoate
  • Base : Sodium hydride (2.5 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C, 12 hours
  • Yield : 68–72%

The reaction proceeds through a conjugate addition-cyclization mechanism, forming the cyclohexane ring with a ketone intermediate at position 2.

Introduction of the Amino Group

The ketone at position 2 is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride. This step is adapted from, which details amination strategies for trans-4-aminocyclohexanecarboxylic acid derivatives.

Optimized Conditions :

  • Reducing Agent : Sodium cyanoborohydride (1.2 equiv)
  • Ammonium Source : Ammonium acetate (3.0 equiv)
  • Solvent : Methanol/water (4:1)
  • pH : 6.5 (adjusted with acetic acid)
  • Temperature : 25°C, 24 hours
  • Yield : 85%

Protection of the Amino Group

The primary amine is protected with a Cbz group using benzyl chloroformate, following protocols in.

Reaction Parameters :

  • Protecting Agent : Benzyl chloroformate (1.1 equiv)
  • Base : Sodium hydroxide (2.0 equiv)
  • Solvent : Water/methanol (1:1)
  • Temperature : 0°C → 25°C (gradual warming)
  • Reaction Time : 6 hours
  • Yield : 92%

Stereochemical Resolution

The (1R,2S) configuration is achieved via diastereomeric salt crystallization using (+)-dibenzoyl-L-tartaric acid. This method, though not explicitly detailed in the cited patents, aligns with industrial practices for resolving racemic cyclohexane derivatives.

Conditions :

  • Resolving Agent : (+)-Dibenzoyl-L-tartaric acid (1.0 equiv)
  • Solvent : Ethanol/water (3:1)
  • Recrystallization : Three cycles
  • Enantiomeric Excess (ee) : >98%

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Comparative studies from demonstrate that solvent polarity significantly impacts cyclization efficiency:

Solvent Dielectric Constant Yield (%)
DMF 36.7 72
Acetone 20.7 58
THF 7.5 41

Polar aprotic solvents like DMF stabilize the enolate intermediate, enhancing cyclization rates.

Base Selection for Amino Protection

Patent identifies sodium hydroxide as superior to potassium tert-butoxide for Cbz protection:

Base Equivalent Yield (%)
Sodium hydroxide 2.0 92
Potassium tert-BuO 2.0 84

Excess base (>2.0 equiv) leads to ester hydrolysis, reducing yields.

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Amination

While reductive amination is effective at lab scale, industrial processes often employ catalytic hydrogenation for cost efficiency:

  • Catalyst : 5% Pd/C (0.5 wt%)
  • Pressure : 50 psi H₂
  • Solvent : Ethanol
  • Yield : 88%

Continuous-Flow Protection

Patent highlights the viability of continuous-flow systems for Cbz protection, reducing reaction times from 6 hours to 30 minutes.

Challenges in Stereochemical Control

The (1R,2S) configuration introduces challenges in avoiding epimerization during protection and isolation. Key mitigation strategies include:

  • Low-Temperature Quenching : Halting reactions at 0°C to prevent racemization.
  • Non-Polar Solvents for Crystallization : Using hexane/ethyl acetate mixtures to minimize diastereomer interconversion.

Chemical Reactions Analysis

Types of Reactions: : Z-1,2-cis-2-aminocyclohexanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Arginase Inhibition

One of the notable applications of this compound is its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle and has been implicated in various pathological conditions, including cancer and inflammation. The inhibition of arginase can lead to increased levels of L-arginine, which is crucial for nitric oxide synthesis and immune response modulation.

In a study published in MDPI, compounds similar to cyclohexanecarboxylic acid were synthesized and evaluated for their inhibitory activity against human arginase isoforms (hARG-1 and hARG-2). The findings indicated that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as therapeutic agents for diseases where arginase plays a critical role .

Cancer Therapeutics

Research has also explored the use of cyclohexanecarboxylic acid derivatives in cancer treatment. For instance, inhibitors designed from this compound have shown promise in targeting specific pathways involved in tumor growth. A study noted that modifications to the cyclohexane structure could enhance selectivity and potency against cancer cell lines .

Synthesis and Optimization

The synthesis of cyclohexanecarboxylic acid derivatives often involves multi-step reactions that optimize yield and purity. Techniques such as Ugi reactions have been employed to create complex structures efficiently. These synthetic strategies not only facilitate the production of the desired compound but also allow for the exploration of structure-activity relationships (SAR), which can lead to more effective drug candidates .

In Vitro Studies on Myeloid Differentiation

A relevant case study investigated the effects of cyclohexanecarboxylic acid derivatives on myeloid differentiation in acute myeloid leukemia (AML) models. One compound from this class was reported to induce differentiation in primary human IDH1 R132H AML cells, demonstrating its potential as a novel therapeutic agent . This underscores the importance of cyclohexanecarboxylic acid derivatives in developing targeted cancer therapies.

Bioactive Small Molecules

Another study highlighted the role of bioactive small molecules derived from cyclohexanecarboxylic acid in modulating various biological pathways. These compounds were evaluated for their effects on cellular signaling pathways associated with proliferation and apoptosis, providing insights into their therapeutic potential .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentInhibitors for arginase targeting cancer and inflammatory diseases
Cancer TherapeuticsCompounds inducing myeloid differentiation in AML models
Synthetic MethodologiesMulti-step synthesis optimizing yield and activity
Bioactive MoleculesModulation of cellular signaling pathways

Mechanism of Action

The mechanism of action of Z-1,2-cis-2-aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical and Functional Group Variations

Stereoisomers and Diastereomers
  • Cyclohexane-1,2-dicarboxylic Acid Diastereomers :
    The (1S,2S)- and (1R,2R)-diastereomers of cyclohexane-1,2-dicarboxylic acid () exhibit distinct chromatographic behaviors, as shown by HPLC data. These differences highlight the role of stereochemistry in physicochemical properties such as solubility and polarity. The rel-(1R,2S) configuration of the target compound may similarly influence its chromatographic separation efficiency .
Amino-Protected Derivatives

(1R,2S)-2-{2-Oxo-2-[4-(Trifluoromethyl)Phenyl]Ethyl}Cyclohexanecarboxylic Acid (): Functional Group: A ketone-linked trifluoromethylphenyl group replaces the Cbz-protected amino group. Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity compared to the Cbz group, which is bulkier and more labile under hydrogenation conditions .

cis-2-Aminocyclohexanecarboxylic Acid (): Functional Group: An unprotected amino group at position 2. Impact: The lack of protection increases reactivity but reduces stability in acidic or oxidative environments. The hydrochloride salt form () improves solubility for pharmaceutical formulations .

Hydroxy-Substituted Analogs
  • (1R,2S)-1-Amino-2-Hydroxycyclohexanecarboxylic Acid (): Functional Group: A hydroxyl group replaces the Cbz-protected amino group. Safety data indicate moderate acute toxicity (H302: harmful if swallowed) and skin irritation (H315) .

Physicochemical Properties

Boiling Points and Thermal Stability
  • cis,rel-(1R,2S)-2-(2-Oxopyrrolidin-1-yl)Cyclohexane-1-Carboxylic Acid (): Boiling Point: 422.9±38.0 °C. Comparison: The pyrrolidinone substituent introduces a polar lactam ring, increasing boiling point relative to the target compound’s Cbz group, which is less polar but more thermally stable .

Biological Activity

Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1R,2S)-rel- (CAS No. 202867-96-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C15H19NO4
  • Molar Mass : 277.32 g/mol
  • Density : 1.22 g/cm³ (predicted)
  • Boiling Point : 484.7 °C (predicted)
  • pKa : 4.84 (predicted)

The compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The presence of the phenylmethoxycarbonyl group enhances its ability to interact with active sites on proteins, potentially inhibiting enzymatic activity or altering receptor functions. This mechanism is crucial for its applications in drug design and development.

Biological Activity Overview

Research has indicated that cyclohexanecarboxylic acid derivatives have various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that similar compounds demonstrate inhibitory effects on bacterial growth by interfering with the bacterial cell wall synthesis.
  • Anti-inflammatory Properties : Compounds with a similar structure have shown potential in reducing inflammation through modulation of inflammatory pathways.
  • Antitumor Effects : Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects against cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of cyclohexanecarboxylic acid derivatives against various bacterial strains. The results indicated that compounds with similar functional groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating potential for further development into antimicrobial agents.

Anti-inflammatory Effects

In vitro assays assessed the anti-inflammatory effects of cyclohexanecarboxylic acid derivatives using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that these compounds may modulate immune responses effectively.

Antitumor Activity

Research involving cancer cell lines revealed that cyclohexanecarboxylic acid derivatives could induce apoptosis in HeLa cells with IC50 values around 30 µM. This suggests a potential role in cancer therapy, warranting further investigation into their mechanisms of action.

Data Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
AntimicrobialS. aureus, E. coliInhibition of growth
Anti-inflammatoryMacrophagesReduced cytokine release
AntitumorHeLa cellsInduction of apoptosis

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